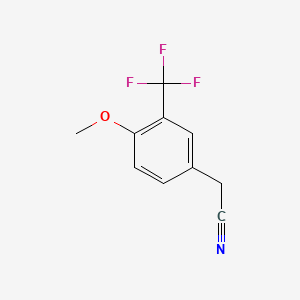

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

CAS No.: 1000555-32-7

Cat. No.: VC2982166

Molecular Formula: C10H8F3NO

Molecular Weight: 215.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000555-32-7 |

|---|---|

| Molecular Formula | C10H8F3NO |

| Molecular Weight | 215.17 g/mol |

| IUPAC Name | 2-[4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile |

| Standard InChI | InChI=1S/C10H8F3NO/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6H,4H2,1H3 |

| Standard InChI Key | DJRVULCEMUTQLB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CC#N)C(F)(F)F |

| Canonical SMILES | COC1=C(C=C(C=C1)CC#N)C(F)(F)F |

Introduction

Chemical Identity and Structure

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile belongs to the class of nitriles, characterized by the presence of a cyano group (-C≡N). This compound features a unique molecular architecture with multiple functional groups strategically positioned on an aromatic scaffold.

The compound's chemical identity is defined by several key parameters. It has a CAS number of 1000555-32-7, a molecular formula of C10H8F3NO, and a molecular weight of 215.17 g/mol . Its IUPAC name is 2-[4-methoxy-3-(trifluoromethyl)phenyl]acetonitrile, which describes its structural arrangement . Alternative nomenclature includes 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetonitrile and benzeneacetonitrile, 4-methoxy-3-(trifluoromethyl)- .

The structural composition features a phenyl ring with a methoxy group (-OCH₃) at the para (4-) position and a trifluoromethyl group (-CF₃) at the meta (3-) position. An acetonitrile functional group (-CH₂CN) is attached to the phenyl ring, providing the characteristic nitrile functionality that influences its chemical reactivity and potential applications . This arrangement of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates an interesting electronic distribution within the molecule that contributes to its unique chemical behavior.

Synthesis Methods

Trifluoromethylation Pathway

One documented synthesis approach for 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile involves a multi-step process starting from p-aminophenylacetonitrile. This method, described in patent literature, proceeds through three key reactions: trifluoromethylation, diazotization, and reduction .

The reaction sequence begins with the trifluoromethylation of p-aminophenylacetonitrile using tertbutyl peroxide and sodium trifluoromethanesulfinate (Langlois reagent). This reaction introduces the trifluoromethyl group at the position ortho to the amine group, producing 3-trifluoromethyl-4-aminophenylacetonitrile as an intermediate .

In the subsequent diazotization step, the intermediate is treated with sodium nitrite and sulfuric acid under cooled conditions (typically 0-5°C). This converts the amine group to a diazonium salt, creating a reactive intermediate for the final transformation .

The synthesis concludes with a reduction step using hypophosphorous acid, which replaces the diazonium group with hydrogen. The final product is isolated through extraction with ethyl acetate followed by vacuum distillation to obtain purified 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile .

Reaction Conditions and Yields

The patent literature describes specific reaction conditions that influence the yield of 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile. Several embodiments demonstrate varying approaches:

In one example, 33 grams (0.25 mole) of p-aminophenylacetonitrile is combined with 45 grams (0.5 mole) of tertbutyl peroxide and 78 grams (0.5 mole) of sodium trifluoromethanesulfinate at room temperature with stirring for 4 hours. After workup and subsequent reactions, this procedure yields 25.2 grams of product, representing a 54.5% yield .

A modified approach using the same quantities of reagents but conducting the initial reaction at 15-20°C achieved a significantly improved yield of 78.9% . This demonstrates the importance of temperature control in optimizing the synthetic efficiency.

The documented yields ranging from 54.5% to 78.9% indicate that this synthetic route is practically viable, potentially suitable for larger-scale production with appropriate optimization .

Applications in Research and Industry

Role in Medicinal Chemistry

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile serves as an important building block in pharmaceutical research and development. Its structural features make it particularly valuable for creating compounds with enhanced biological properties .

The trifluoromethyl group is known to significantly alter the physical and chemical properties of molecules, often improving their metabolic stability due to the strength of the carbon-fluorine bond, which resists enzymatic degradation. Additionally, this group typically enhances lipophilicity, potentially improving membrane permeability and bioavailability of resulting pharmaceutical compounds .

In medicinal chemistry research, compounds containing both methoxy and trifluoromethyl groups on an aromatic ring can display interesting biological activities. The electronic and steric properties of these groups can influence interactions with protein targets, potentially leading to enhanced binding affinity and selectivity.

Applications in Chemical Synthesis

As a versatile intermediate, 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile participates in numerous synthetic transformations that exploit its functional groups:

The nitrile group serves as a precursor to various functionalities including carboxylic acids, amides, amines, and heterocycles. These transformations expand the compound's utility in creating diverse molecular scaffolds .

The compound is employed in nucleophilic substitutions, Grignard reactions, and aromatic substitutions, enabling the creation of more complex molecular architectures. Its high reactivity and compatibility with a wide range of functional groups make it a valuable tool for synthesizing compounds with desired properties .

The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups creates an interesting electronic distribution that can direct regioselectivity in further functionalization reactions, providing access to specifically substituted aromatic derivatives.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, each with distinct properties and potential applications. Comparing these analogues provides insight into the relationship between structure and function.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile | 1000555-32-7 | C10H8F3NO | 215.17 | Reference compound |

| 4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile | 853771-93-4 | C10H8F3NO2 | 231.17 | Contains -OCF3 instead of -CF3 group |

| 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile | 1706430-20-7 | C11H10F3NO | 229.20 | Additional methyl group at position 3, -CF3 at position 5 |

The trifluoromethoxy analog (4-Methoxy-3-(trifluoromethoxy)phenylacetonitrile) contains an additional oxygen atom that changes the electronic properties and potentially the metabolic stability of the compound. The methyl-substituted variant (4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetonitrile) introduces steric considerations that may influence binding interactions and reactivity patterns .

Current Research and Future Directions

Research involving 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile and similar compounds continues to evolve, with several promising directions emerging from current studies.

In medicinal chemistry, the combination of methoxy and trifluoromethyl groups on aromatic scaffolds is being explored for developing compounds with enhanced metabolic stability and target selectivity. The unique electronic properties created by this combination can fine-tune interactions with biological targets, potentially leading to improved therapeutic agents.

Synthetic methodologies focusing on more efficient and environmentally friendly approaches to introducing trifluoromethyl groups are an active area of research. The development of catalytic methods, milder reaction conditions, and more sustainable reagents could improve the accessibility and applicability of compounds like 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile.

The application of computational chemistry to predict properties and behaviors of fluorinated compounds represents another frontier. Molecular modeling and simulation techniques can help predict how structural modifications might influence physical properties, chemical reactivity, and biological activities, guiding more targeted synthesis efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume